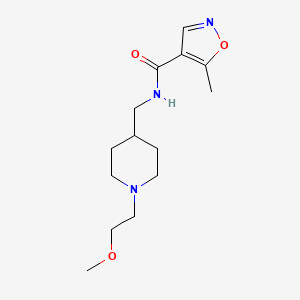

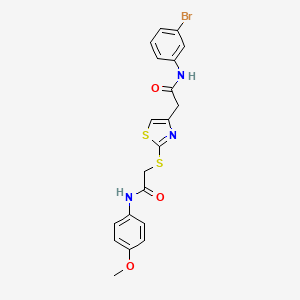

![molecular formula C8H15F3N2 B2999064 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine CAS No. 335653-61-7](/img/structure/B2999064.png)

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine

描述

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine” is a chemical compound with the molecular formula C8H15F3N2. It has a molecular weight of 196.21 . It is used for research purposes .

Synthesis Analysis

The synthesis of “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine” and its analogs has been a subject of interest in the field of organic chemistry . Piperidones, which serve as precursors to the piperidine ring, are key to the synthesis of this compound . Various catalysts have been employed in these reactions, including Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt .

Molecular Structure Analysis

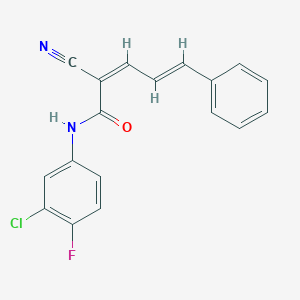

The molecular structure of “[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine” consists of a piperidine ring attached to a trifluoroethyl group and a methanamine group . The InChI code for this compound is 1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2 .

Physical And Chemical Properties Analysis

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine” is a liquid at room temperature . It has a boiling point of 189.5±40.0 C at 760 mmHg .

科学研究应用

Synthesis of Trifluoroethyl Fatty Acid Esters

Trifluoroethyl compounds, such as [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine, are used in the synthesis of fatty acid esters. These esters have applications ranging from biodiesel production to green biosurfactants in food, cosmetics, and pharmaceutical industries. The trifluoroethyl group enhances the chemical and physical properties of these esters, making them suitable for industrial applications .

Electrostatic Property Modification in Langmuir Monolayers

The hydrophilic CF3 head of long-chain fatty acid trifluoroethyl esters can significantly alter the electrostatic properties of Langmuir monolayers at the air-water interface. This property is crucial for studying surface phenomena and could be applied in the development of sensors and other surface chemistry applications .

Advanced Lithium-Sulfur Batteries

In the field of energy storage, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine derivatives are explored as supporting solvents for ionic liquid electrolytes in advanced lithium-sulfur batteries. The fluorinated ethers improve the cycle and rate capabilities of these batteries, which is essential for developing high-performance energy storage systems .

Phase-Transfer Catalysis

This compound is utilized in phase-transfer catalysis for the enantioselective preparation of cyclic N-aryl hydroxamic acids. Such acids are important intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Organic Synthesis Intermediates

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine acts as an intermediate in organic synthesis, particularly in the pharmaceutical field. Its role in facilitating chemical reactions makes it valuable for drug synthesis and other related areas .

Synthesis of Fluorinated Ethers

The compound is involved in the efficient synthesis of fluorinated alkyl and aryl ethers. These ethers are characterized by their unique properties, such as increased stability and lipophilicity, which are beneficial in the development of pharmaceuticals and agrochemicals .

安全和危害

“[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine” is classified as harmful and has the signal word “Warning” according to its safety data sheet . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

Molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme .

Mode of Action

It is known that the trifluoroethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed effects.

属性

IUPAC Name |

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNSEFCVKGFFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

335653-61-7 | |

| Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

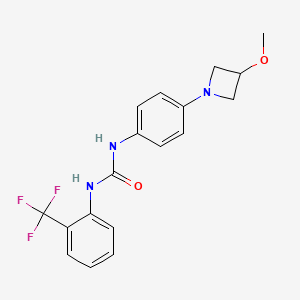

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)

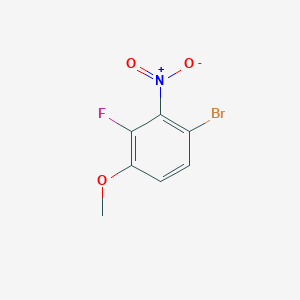

![4-[4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]-2-methyl-1,3-oxazole](/img/structure/B2998982.png)

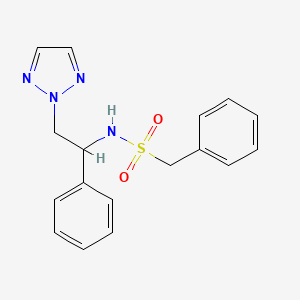

![Methyl 2-azidobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2998989.png)

![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)

![Pyrazolo[5,1-b]thiazole, 6-methyl-](/img/structure/B2999004.png)